molecular formula C21H20O4 B1353175 4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one CAS No. 88206-51-3

4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one

Cat. No. B1353175
CAS RN: 88206-51-3
M. Wt: 336.4 g/mol
InChI Key: SFUVOLKWTCFJSX-YUQKSTFXSA-N
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Description

The compound “4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one” is a chemical with the molecular formula C21H20O4 and a molecular weight of 336.4 g/mol1.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the available resources. However, it is known that the chroman-4-one framework, which is a significant structural entity in this compound, acts as a major building block in a large class of medicinal compounds2. Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds2.



Molecular Structure Analysis

The molecular structure of this compound is not explicitly mentioned in the available resources. However, the chroman-4-one framework, which is a significant structural entity in this compound, belongs to the class of oxygen-containing heterocycles2.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not explicitly mentioned in the available resources. However, it is known that the chroman-4-one framework, which is a significant structural entity in this compound, is involved in a variety of chemical reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources. However, it is known that the chroman-4-one framework, which is a significant structural entity in this compound, has certain physical and chemical properties2.


Scientific Research Applications

Antioxidant Properties

A study by Yu et al. (2008) discovered a new furanocoumarin, temporarily designated as GF-338, from grapefruit juice retentate, showing strong antioxidant activity. GF-338 exhibited 8.53±0.35% 1,1-diphenyl-2-picryl hydrazyl (DPPH) scavenging activity at a final concentration of 10 μmol/L in the reaction system, which is notably higher than that of Vitamin C (4.32±0.25%), highlighting GF-338's potential as a potent antioxidant. The study emphasizes the need for further evaluation of GF-338's bioactivities (Yu et al., 2008).

Synthesis and Chemical Reactions

Another research focused on the reaction of 4-hydroxycoumarin with 2-acetyloxiranes, demonstrating the formation of 2,3-dihydro-4H-furo[3,2-c]chromen-4-ones through a series of chemical reactions involving dimethylformamide and triethylamine. This process eventually leads to the creation of 4H-furo[3,2-c]-chromen-4-one derivatives via dehydration or fragmentation, showcasing the compound's role in facilitating complex chemical synthesis (Os'kina et al., 2013).

Antimycobacterial Activity

A noteworthy investigation into the antimycobacterial properties of furo[3,2-f]chromanes, derived from a synthesis process reported by Alvey et al. (2009), revealed a significant improvement in antimycobacterial activity for some compounds. This study exemplifies the compound's potential in contributing to the development of novel antimycobacterial agents, emphasizing the importance of structural analogs in enhancing biological activity (Alvey et al., 2009).

Optoelectronic Properties

Research by Ibrahim et al. (2017) on the novel 5-hydroxy-4-methoxy-7-oxo-7H-furo[3,2-g]chromene-6-carbonitrile (HMOFCC) showcased its potential in optoelectronic applications. The study highlighted HMOFCC's promising binding with therapeutic targets, optical band gaps, and photoelectrical characteristics, indicating its suitability for use in optoelectronic devices due to its rectification characteristics and phototransient properties under various illumination intensities (Ibrahim et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources.


Future Directions

The future directions for the study and application of this compound are not explicitly mentioned in the available resources. However, it is known that the chroman-4-one framework, which is a significant structural entity in this compound, is a major building block in a large class of medicinal compounds2. This suggests that there may be potential for further research and development in this area.


Please note that this analysis is based on the information available from the resources and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a subject matter expert.


properties

IUPAC Name

4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-14(2)5-4-6-15(3)9-11-24-21-16-7-8-20(22)25-19(16)13-18-17(21)10-12-23-18/h4-5,7-10,12-13H,1,6,11H2,2-3H3/b5-4+,15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUVOLKWTCFJSX-YUQKSTFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C=CCC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)/C=C/C/C(=C/COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one

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